molecular formula C8H16N2S B071876 N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 179116-10-0

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B071876
M. Wt: 172.29 g/mol
InChI Key: MBYLAMQPEIOABW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves various chemical reactions, including the Ugi reaction facilitated by cellulose-SO3H as a biodegradable solid acid catalyst, which has been applied for the synthesis of α-amino amide and thiazin derivatives among others (Mofakham, Hezarkhani, & Shaabani, 2012). Additionally, methodologies involving the cyclization of thioureas under certain conditions have led to new approaches to thiazin-4-ones, highlighting the versatility of synthesis techniques for these compounds (Koščík, Dzurilla, & Kutschy, 2010).

Molecular Structure Analysis

The molecular structure of thiazin derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the structure of similar compounds has been determined, showcasing the typical features of thiazin rings and their substituents, which play a critical role in their chemical behavior and potential interactions (Kulakov et al., 2015).

Chemical Reactions and Properties

Thiazin derivatives participate in a range of chemical reactions, demonstrating a variety of chemical properties. For example, reactions involving the N-formylation and N-methylation of amines using CO2 as a carbon source have been catalyzed by thiazolium carbene-based catalysts, underscoring the reactivity of these compounds in synthetic chemistry (Das et al., 2016).

Scientific Research Applications

Immune System Activation

Imiquimod and its analogues, including compounds similar to N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, activate the immune system through localized induction of cytokines such as interferon-alpha, interferon-beta, and various interleukins. This immune response modifier class has shown diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities, without inherent antiviral or antiproliferative activity in vitro. These compounds, particularly imiquimod, have been used as topical agents to treat various skin disorders, infections, and neoplasms (Syed, 2001).

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds like amines, which are resistant to conventional degradation. These processes can efficiently degrade nitrogen-containing amino and azo compounds, often used in textile, agricultural, and chemical industries. Studies suggest that certain advanced oxidation processes, such as those involving ozone and Fenton processes, are highly reactive to amines, dyes, and pesticides, offering promising avenues for the degradation of recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).

Impact on Antioxidant Vitamins and Lipid Peroxidation

Research on synthetic compounds structurally similar to N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, such as N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl) amine (2-Amdz), indicates significant effects on serum levels of vitamins A, E, and C, as well as malondialdehyde (MDA) in rats. These studies suggest that compounds like 2-Amdz induce stress, increase free radicals, and significantly decrease serum antioxidant vitamin levels (Karatas et al., 2005).

Organic Synthesis Applications

N-halo reagents, including N-halo amines, play a significant role in various organic functional group transformations such as oxidation reactions, halogenation of compounds, and acylation of alcohols, among others. These applications highlight the versatility of N-halo compounds, including those similar to N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, in organic synthesis (Kolvari et al., 2007).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and disposal.


Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could include developing new synthetic routes, finding new reactions, discovering new properties, or finding new applications.


properties

IUPAC Name

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c1-7(2)6-10-8-9-4-3-5-11-8/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYLAMQPEIOABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

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